molecular formula C12H10BrF3N2OS B2792371 [5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1h-pyrazol-4-yl]methanol CAS No. 318239-56-4

[5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1h-pyrazol-4-yl]methanol

Cat. No.: B2792371
CAS No.: 318239-56-4
M. Wt: 367.18
InChI Key: QWQQIXZONFKMSI-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at position 5 with a 4-bromophenylsulfanyl group, a methyl group at position 1, a trifluoromethyl (-CF₃) group at position 3, and a hydroxymethyl (-CH₂OH) group at position 3. Structural analogs often vary in substituents (e.g., halogen type, linker groups) or heterocyclic cores, leading to differences in bioactivity and physicochemical properties .

Properties

IUPAC Name

[5-(4-bromophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF3N2OS/c1-18-11(20-8-4-2-7(13)3-5-8)9(6-19)10(17-18)12(14,15)16/h2-5,19H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQQIXZONFKMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CO)SC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol, also known by its chemical structure C12H8BrF3N2OS, is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties and potential therapeutic applications.

  • IUPAC Name : 5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-methanol
  • Molecular Formula : C12H8BrF3N2OS
  • Molecular Weight : 357.17 g/mol
  • Purity : Typically above 95%
  • Melting Point : 98 - 99.5 °C

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing promising results. In a study evaluating a series of pyrazole derivatives, compounds demonstrated effective inhibition against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been extensively documented. A study highlighted that related compounds could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, exhibiting up to 85% inhibition at specific concentrations . The mechanism often involves the modulation of signaling pathways associated with inflammation, making these compounds candidates for treating inflammatory diseases.

Enzyme Inhibition

Enzyme inhibition studies have shown that pyrazole derivatives can act as inhibitors of key enzymes involved in various physiological processes. For example, some compounds have been identified as effective inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target in Alzheimer's disease treatment .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityResults
Selvam et al. (2014)Pyrazole derivativesAnti-inflammatoryUp to 85% TNF-α inhibition at 10 µM
Burguete et al. (2015)1-acetyl-3,5-diphenylpyrazolesAntimicrobialEffective against Mycobacterium tuberculosis at 6.25 µg/mL
Recent Study (2020)Various pyrazole derivativesAChE inhibitionHigh activity against AChE with potential for Alzheimer's treatment

The biological activities of this compound can be attributed to its structural features:

  • Sulfanyl Group : Enhances interaction with biological targets.
  • Trifluoromethyl Group : Increases lipophilicity, aiding in membrane penetration.

These features contribute to the compound's ability to modulate biological pathways effectively.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Weight Substituent (Position) Melting Point (°C) Lipophilicity (LogP)*
Target (Br, sulfanyl) 362.18 Br, -S- (5) Not reported ~3.5 (estimated)
Chlorophenylsulfanyl analog (CAS 318239-52-0) 322.74 Cl, -S- (5) Not reported ~2.8 (estimated)
Oxadiazole derivative () 434.29 Br, -S-CH₂- (oxadiazole) 113–114 ~3.2
Sulfonyl derivative (CAS 318469-36-2) 378.18 Br, -SO₂- (5) Not reported ~2.0

*Estimated using fragment-based methods.

Key Findings and Implications

Halogen Effects : Bromine enhances lipophilicity and binding affinity compared to chlorine but may reduce solubility.

Substituent Positioning : The -CF₃ group at position 3 (pyrazole) is critical for maintaining bioactivity.

Heterocyclic Core : Pyrazole offers metabolic stability, while triazole/oxadiazole cores prioritize hydrogen bonding or planarity.

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